2-Amino-5-bromo-N,N-dimethylbenzamide

概要

説明

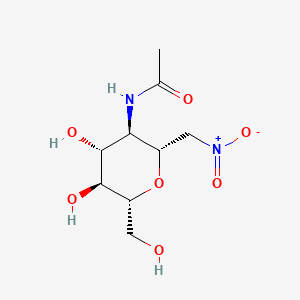

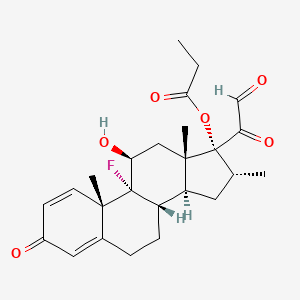

2-Amino-5-bromo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H11BrN2O . It has a molecular weight of 243.1 .

Synthesis Analysis

The synthesis of 2-Amino-5-bromo-N,N-dimethylbenzamide can be achieved through electrochemical bromination. In a single-chamber electrolytic cell, platinum as the anode and cathode, dilute sulfuric acid as the supporting electrolyte, 40wt.% hydrobromic acid in H2O as the reactant, 2-amino-N,3-dimethylbenzamide can be highly synthesized into 2-amino-5-bromo-N,3-dimethylbenzamide by the constant-current electrolysis under the voltage from 1.3 V to 2.0 V at room temperature .Molecular Structure Analysis

The InChI code for 2-Amino-5-bromo-N,N-dimethylbenzamide is 1S/C9H11BrN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 .Physical And Chemical Properties Analysis

2-Amino-5-bromo-N,N-dimethylbenzamide is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 . The boiling point is 376.7±32.0 °C at 760 mmHg . The flash point is 181.6±25.1 °C .科学的研究の応用

Synthesis of AnthranilicDiamides Insecticide

2-Amino-5-bromo-N,N-dimethylbenzamide is used in the synthesis of AnthranilicDiamides Insecticide . This type of insecticide, such as Cholrantraniliprole and Cyantraniliprole, has a unique mechanism, acting on the ryandines receptor . They are broad-spectrum insecticides with the advantages of being efficient, low toxicity, and environment-friendly .

Synthesis of Essential Intermediates

The compound is used in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid , an essential intermediate . This intermediate is crucial in the synthesis of Cholrantraniliprole and Cyantraniliprole .

Synthesis of Halogenated and Cyano Derivatives

2-Amino-5-bromo-N,N-dimethylbenzamide is used in the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamide and 2-amino-5-cyano-N,3-dimethylbenzamide . These compounds are important in the synthesis of Cholrantraniliprole and Cyantraniliprole .

Synthesis of Cholrantraniliprole and Cyantraniliprole

The compound is directly used in the synthesis of Cholrantraniliprole and Cyantraniliprole . These are novel anthranilicdiamides broad-spectrum insecticides developed by DupontCompany .

Non-Linear Optical (NLO) Properties

2-Amino-5-bromo-N,N-dimethylbenzamide is used in the study of Non-Linear Optical (NLO) properties . The NLO response of organic compounds is growing rapidly, due to the ease of synthesis, availability, and low loss .

Synthesis of N-Arylation Derivatives

The compound is used in the N-arylation of 2-aminobenzimidazoles derivatives . This provides a unique tool for the preparation of NLO materials, C-NH (aryl) derivatives of 2-aminobenzimidazoles with protection and without protection of NH2 group .

Hydrogen-Bonding Patterns Study

2-Amino-5-bromo-N,N-dimethylbenzamide is used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .

Synthesis of Polycyclic Azaarenes

The compound is used in the synthesis of polycyclic azaarenes . These are important compounds with potential applications in various fields.

Safety and Hazards

特性

IUPAC Name |

2-amino-5-bromo-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKABTZZYSDNSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679536 | |

| Record name | 2-Amino-5-bromo-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139253-79-5 | |

| Record name | 2-Amino-5-bromo-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)

![4-[(3-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B590446.png)

![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B590453.png)